Cas no 1807175-26-3 (Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate)
Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate
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- Inchi: 1S/C12H8F3NO3/c1-2-19-11(18)10-7(5-16)3-9(12(13,14)15)4-8(10)6-17/h3-4,6H,2H2,1H3
- InChI Key: JNUVUJGJPIMGFE-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(C(=O)OCC)=C(C=O)C=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 399
- XLogP3: 2.2
- Topological Polar Surface Area: 67.2
Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006506-250mg |
Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate |
1807175-26-3 | 97% | 250mg |
480.00 USD | 2021-05-31 | |
| Alichem | A015006506-500mg |
Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate |
1807175-26-3 | 97% | 500mg |
863.90 USD | 2021-05-31 | |
| Alichem | A015006506-1g |
Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate |
1807175-26-3 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate
Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate (CAS No. 1807175-26-3): An Overview of Its Structure, Properties, and Applications
Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate (CAS No. 1807175-26-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its cyano group, formyl group, and trifluoromethyl substituent, which collectively contribute to its distinct properties and reactivity.
The molecular formula of Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate is C13H9F3NO3, and its molecular weight is approximately 284.20 g/mol. The presence of the cyano group (CN) imparts significant electron-withdrawing properties to the molecule, making it highly reactive in various chemical reactions. The formyl group (CHO) adds a carbonyl functionality, which can participate in condensation reactions and other transformations. The trifluoromethyl group (CF3) further enhances the electron-withdrawing effect and confers hydrophobicity to the molecule.
In terms of physical properties, Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate is a solid at room temperature with a melting point of around 95°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in a variety of synthetic protocols and analytical techniques.
The synthesis of Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate typically involves multi-step processes that leverage the reactivity of its functional groups. One common approach involves the reaction of 4-trifluoromethylbenzaldehyde with cyanogen bromide followed by esterification with ethanol. This method provides a high yield and purity of the target compound, making it a preferred route in both laboratory and industrial settings.
Recent research has highlighted the potential applications of Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate in the development of new pharmaceuticals. The presence of the cyano and formyl groups makes it an attractive starting material for the synthesis of bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The trifluoromethyl group, known for its metabolic stability and lipophilicity, enhances the pharmacokinetic properties of these derivatives, making them promising candidates for drug development.
In addition to pharmaceutical applications, Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate has been explored for use in materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced polymers and coatings with enhanced mechanical and thermal properties. For example, researchers have synthesized copolymers containing this compound that exhibit improved tensile strength and thermal stability compared to traditional materials.
The reactivity of Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate also makes it a valuable intermediate in organic synthesis. It can undergo a variety of reactions such as nucleophilic addition, condensation, and reduction to form a wide range of products with diverse functionalities. These synthetic transformations are crucial for the development of new compounds with tailored properties for specific applications.
Safety considerations are an important aspect when handling Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound in tightly sealed containers away from heat sources.
In conclusion, Ethyl 2-cyano-6-formyl-4-(trifluoromethyl)benzoate (CAS No. 1807175-26-3) is a multifaceted compound with a rich array of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure endows it with valuable properties that make it an important molecule for ongoing research and development efforts. As new studies continue to uncover its potential uses, this compound is likely to play an increasingly significant role in various scientific disciplines.
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